molecular formula C3H8NO5P B1664497 Alanylphosphate CAS No. 128595-42-6

Alanylphosphate

Cat. No. B1664497
M. Wt: 169.07 g/mol
InChI Key: HNBPGMZUKDCQEE-UWTATZPHSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

D-alanyl phosphate is an aminoacyl phosphate and a D-alanine derivative.

Scientific Research Applications

Role in Controlling Substrate Specificity and Evolution of Antibiotic Resistance

Alanylphosphate plays a critical role in defining the strict specificity of alanine racemase for alanine, which is crucial in bacterial cell wall synthesis. This specificity is attributed to certain amino acid residues that interact with the phosphate group of alanylphosphate, influencing the immobilization of the cofactor and the enzyme's substrate specificity. This mechanism has implications for the evolution of antibiotic resistance (Patrick, Weisner, & Blackburn, 2002).

Enzymatic Activity and Stereoselectivity

In aminoacylation studies, alanylphosphate derivatives showed distinct stereoselective behavior. For example, imidazolides of N-(tert-butoxycarbonyl)-Dl-alanine displayed a significant enantiomeric excess, suggesting a role in the evolution of optical activity and genetically directed protein synthesis (Profy & Usher, 2005).

Impact on Cardiac Development

In zebrafish embryos, certain aryl phosphate esters, which might include derivatives of alanylphosphate, were found to disrupt cardiac development by interfering with nuclear receptor signaling pathways. This suggests a potential toxicological impact of phosphate esters on early developmental stages (Mitchell et al., 2018).

Application in Biomedical Materials

Alanylphosphate derivatives have been investigated in the degradation of polyaminophosphazenes, particularly in the context of biomedical applications. Factors such as pH, temperature, and buffer composition affect the degradation kinetics, highlighting their potential in biodegradable materials for medical use (Andrianov & Marin, 2006).

Role in Pesticide Resistance

Research on 5-Enolpyruvylshikimate-3-phosphate synthase (EPSPS), an enzyme targeted by the herbicide glyphosate, revealed that alanine substitution in the active site could confer resistance. This finding has implications for developing glyphosate-resistant crops and managing pesticide resistance (Dong et al., 2018).

properties

CAS RN

128595-42-6

Product Name

Alanylphosphate

Molecular Formula

C3H8NO5P

Molecular Weight

169.07 g/mol

IUPAC Name

phosphono (2R)-2-aminopropanoate

InChI

InChI=1S/C3H8NO5P/c1-2(4)3(5)9-10(6,7)8/h2H,4H2,1H3,(H2,6,7,8)/t2-/m1/s1

InChI Key

HNBPGMZUKDCQEE-UWTATZPHSA-N

Isomeric SMILES

C[C@H](C(=O)OP(=O)(O)O)N

SMILES

CC(C(=O)OP(=O)(O)O)N

Canonical SMILES

CC(C(=O)OP(=O)(O)O)N

Appearance

Solid powder

Other CAS RN

128595-42-6

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

synonyms

Ala-phosphate
alanine phosphate
alanylphosphate

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 6
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